Phenol, 5-diethylamino-2-phenylazo-

Description

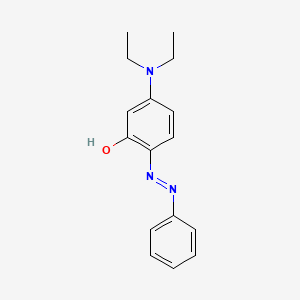

Chemical Identity: Phenol, 5-diethylamino-2-phenylazo- (CAS: 14337-53-2), also known as 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), is an azo dye with the molecular formula C₁₅H₁₇BrN₄O. Its structure features a phenolic ring substituted with a diethylamino group (–N(C₂H₅)₂) at position 5 and an azo (–N=N–) linkage connecting to a brominated pyridyl group at position 2 (Figure 1). The bromine atom on the pyridyl ring and the diethylamino group contribute to its electronic properties and solvatochromic behavior .

Applications:

This compound is widely used as a chromogenic reagent in analytical chemistry, particularly for metal ion detection (e.g., Cu²⁺, Ni²⁺, and Co²⁺) due to its strong chelating ability and visible colorimetric response .

Properties

CAS No. |

127621-67-4 |

|---|---|

Molecular Formula |

C16H19N3O |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

5-(diethylamino)-2-phenyldiazenylphenol |

InChI |

InChI=1S/C16H19N3O/c1-3-19(4-2)14-10-11-15(16(20)12-14)18-17-13-8-6-5-7-9-13/h5-12,20H,3-4H2,1-2H3 |

InChI Key |

JEECDDYJZTVOEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 5-diethylamino-2-phenylazo- typically involves the diazotization of aniline derivatives followed by azo coupling with phenolic compounds. The general synthetic route can be summarized as follows:

Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form diazonium salts.

Azo Coupling: The diazonium salt is then coupled with a phenolic compound, such as 5-diethylamino-2-phenol, under basic conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of Phenol, 5-diethylamino-2-phenylazo- follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-diethylamino-2-phenylazo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Electrophilic reagents like bromine (Br₂) and chlorosulfonic acid (HSO₃Cl) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or sulfonated phenolic compounds.

Scientific Research Applications

Phenol, 5-diethylamino-2-phenylazo- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions through complex formation.

Biology: Employed in biological staining techniques to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Phenol, 5-diethylamino-2-phenylazo- involves its interaction with molecular targets through various pathways:

Binding to Metal Ions: The compound forms stable complexes with metal ions, which can be detected spectrophotometrically.

Cellular Uptake: In biological systems, the compound can penetrate cell membranes and bind to specific cellular components, aiding in visualization and analysis.

Redox Reactions: The azo group can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Substituent Effects

Azo Dyes with Heterocyclic Moieties :

- 5-(3-/4-Substituted Phenylazo)-4,6-Diphenyl-3-cyano-2-pyridones (): These compounds replace the pyridyl group in 5-Br-PADAP with a pyridone ring and incorporate cyano (–CN) and substituted phenyl groups. The absence of bromine reduces electron-withdrawing effects, while the cyano group enhances resonance stabilization. Hammett studies show substituents at the arylazo position (σ⁺) linearly correlate with absorption maxima (λmax), with electron-donating groups (e.g., –OCH₃) red-shifting λmax in ethanol by ~30 nm compared to electron-withdrawing groups (e.g., –NO₂) .

- Benzothiazolyl-azo Derivatives (): Compounds like 2-hydroxy-4-substituted-3-(benzothiazolyl-2-azo)phenol feature a benzothiazole ring instead of pyridyl. The sulfur atom in benzothiazole increases π-conjugation, leading to bathochromic shifts (~50 nm) compared to 5-Br-PADAP. However, reduced solubility in polar solvents is observed due to hydrophobic thiazole interactions .

Table 1: Substituent Effects on λmax in Ethanol

| Compound | Substituent (Position) | λmax (nm) |

|---|---|---|

| 5-Br-PADAP | Br (pyridyl) | 530 |

| 5-NO₂-PADAP | NO₂ (pyridyl) | 505 |

| 5-OCH₃-Phenylazo-pyridone | OCH₃ (arylazo) | 560 |

| Benzothiazolyl-azo phenol | Benzothiazole | 580 |

Solvatochromic Behavior

5-Br-PADAP exhibits pronounced solvatochromism, with λmax shifting from 530 nm in ethanol to 550 nm in N,N-dimethylacetamide (DMAc) due to increased solvent polarity stabilizing the excited state . In contrast, benzothiazolyl-azo derivatives show smaller shifts (~10 nm) due to reduced dipole moment differences between ground and excited states .

Table 2: Solvent Effects on λmax

| Compound | Ethanol (nm) | DMAc (nm) | Shift (nm) |

|---|---|---|---|

| 5-Br-PADAP | 530 | 550 | +20 |

| Benzothiazolyl-azo | 580 | 590 | +10 |

Metal Chelation Efficiency

5-Br-PADAP forms stable 1:2 (metal:ligand) complexes with transition metals, with molar absorptivity (ε) values exceeding 10⁴ L·mol⁻¹·cm⁻¹ for Cu²⁺. Replacing bromine with chlorine (5-Cl-PADAP) slightly reduces ε (~8 × 10³ L·mol⁻¹·cm⁻¹) due to weaker electron-withdrawing effects, while pyridone-based azo dyes show lower selectivity for heavy metals .

Q & A

Q. What are the key considerations for synthesizing 5-diethylamino-2-phenylazo-phenol derivatives with high purity?

To ensure high-purity synthesis, control reaction parameters such as pH (optimized near 8–9 for azo coupling), temperature (0–5°C to minimize side reactions), and stoichiometry of diazonium salts and phenolic precursors. Purification via column chromatography using silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended. Monitor reaction progress via TLC and UV-Vis spectroscopy (λ~450–500 nm for azo chromophore formation) .

Q. How can spectroscopic methods distinguish 5-diethylamino-2-phenylazo-phenol from structurally similar azo compounds?

Use a combination of:

- UV-Vis spectroscopy : Azo compounds exhibit strong absorption bands in the visible range (~450–550 nm; ε > 10^4 L·mol⁻¹·cm⁻¹), with shifts dependent on substituents.

- NMR : The diethylamino group shows a triplet at δ ~1.1 ppm (CH₃) and a quartet at δ ~3.3–3.5 ppm (CH₂) in ¹H NMR. Aromatic protons appear as multiplets between δ 6.8–8.2 ppm.

- FT-IR : Confirm N=N stretching vibrations at ~1440–1600 cm⁻¹ and phenolic O-H stretching at ~3200–3500 cm⁻¹ .

Q. What safety protocols are critical when handling 5-diethylamino-2-phenylazo-phenol in laboratory settings?

- Use PPE : Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in airtight containers away from light (azo bonds are photolabile).

- In case of skin contact, rinse immediately with 10% polyethylene glycol (PEG 300) followed by water .

Advanced Research Questions

Q. How can experimental design frameworks (e.g., Plackett-Burman, Box-Behnken) optimize phenol degradation studies involving this compound?

- Plackett-Burman Design : Screen critical variables (e.g., pH, temperature, nutrient concentration) with minimal runs. For example, pH (6–8), temperature (25–35°C), and meat extract (0.1–0.5% w/v) were identified as key factors in microbial degradation studies .

- Box-Behnken Design : Model interactions between variables. A quadratic model predicted a degradation rate of 37.30 mg/L/h, validated experimentally (38.45 mg/L/h) .

Q. How to resolve contradictions in spectroscopic data for metal-complexed derivatives of this compound?

Contradictions (e.g., unexpected UV-Vis shifts or NMR splitting) may arise from:

- Tautomerism : Azo ⇌ hydrazone tautomers can alter absorption maxima. Use pH-controlled solvents (e.g., buffered methanol) to stabilize one form.

- Metal coordination geometry : Compare experimental data with DFT-calculated spectra (e.g., Gaussian09) for octahedral vs. square-planar complexes .

Q. What strategies improve crystallographic refinement for 5-diethylamino-2-phenylazo-phenol derivatives?

- SHELXL : Use anisotropic displacement parameters for non-H atoms. Apply TWIN/BASF commands for twinned crystals.

- ORTEP-3 : Visualize thermal ellipsoids to identify disorder (common in flexible diethylamino groups).

- Validate using R1/wR2 residuals (<5% for high-resolution data) .

Q. What mechanistic insights guide the design of this compound as a ligand for metal-ion sensing?

- The azo group acts as a chelating site for transition metals (e.g., Cu²⁺, Fe³⁺), inducing colorimetric shifts.

- Diethylamino groups enhance solubility in organic phases for extraction.

- Stability constants (log β) can be determined via Job’s plot or potentiometric titrations .

Methodological Notes

- Synthesis : Prioritize low-temperature diazotization to prevent decomposition.

- Characterization : Cross-validate using HRMS (Q-TOF) and elemental analysis.

- Data Analysis : Use software like Minitab or Design-Expert for DOE statistical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.